molecular formula C18H20N2O4 B5420263 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid

カタログ番号 B5420263
分子量: 328.4 g/mol
InChIキー: KYKZCQGIODXQGY-CZUORRHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid, also known as PHNO, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. PHNO is a piperidine derivative that has been shown to exhibit potent agonist activity at the dopamine D2 and D3 receptors.

作用機序

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid exerts its pharmacological effects by binding to the dopamine D2 and D3 receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of various intracellular signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of intracellular signaling pathways. This compound has also been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models.

実験室実験の利点と制限

One of the main advantages of 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid is its potent agonist activity at the dopamine D2 and D3 receptors, which makes it an attractive candidate for the development of novel therapeutics. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological and psychiatric disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the observed biochemical and physiological effects of this compound. Additionally, there is a need for further optimization of the synthesis method to improve yield and purity.

合成法

The synthesis of 2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid involves the condensation of 2-aminonicotinic acid with formaldehyde and a chiral auxiliary, followed by reduction with sodium borohydride. The resulting intermediate is then treated with phenylmagnesium bromide to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.

科学的研究の応用

2-[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-6-phenylnicotinic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. This compound has been shown to be a potent agonist at the dopamine D2 and D3 receptors, which are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction. This compound has also been shown to exhibit antidepressant and anxiolytic effects in animal models.

特性

IUPAC Name

2-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-6-phenylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-11-13-8-9-20(10-16(13)22)17-14(18(23)24)6-7-15(19-17)12-4-2-1-3-5-12/h1-7,13,16,21-22H,8-11H2,(H,23,24)/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKZCQGIODXQGY-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)C2=C(C=CC(=N2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。